molecular formula C9H9F2NO4S B3074035 N-(2,4-difluorophenyl)-N-(methylsulfonyl)glycine CAS No. 1018639-78-5

N-(2,4-difluorophenyl)-N-(methylsulfonyl)glycine

Cat. No.: B3074035
CAS No.: 1018639-78-5
M. Wt: 265.24 g/mol
InChI Key: XXBFJYNCLFPFEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-Difluorophenyl)-N-(methylsulfonyl)glycine is a specialized glycine derivative designed for chemical biology and medicinal chemistry research. Its structure, incorporating a difluorophenyl ring and a methylsulfonyl group, is of significant interest in the synthesis and study of complex "difficult sequences," particularly hydrophobic peptides and membrane proteins . These challenging targets, which include vital drug targets like G-protein coupled receptors (GPCRs) and ion channels, constitute over 60% of FDA-approved drug targets but are notoriously difficult to produce and study due to their insolubility in conventional solvents . The compound serves as a valuable building block to introduce structured, hydrophobic elements into synthetic peptides. Researchers can leverage this molecule to overcome synthetic hurdles by facilitating native chemical ligation (NCL) processes, which are essential for constructing long-chain membrane-associated proteins . As a derivative of the non-essential amino acid glycine, which functions as a fast inhibitory neurotransmitter in the central nervous system , this compound provides a key tool for probing protein function and developing novel therapeutic agents. For Research Use Only (RUO). This product is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

2-(2,4-difluoro-N-methylsulfonylanilino)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2NO4S/c1-17(15,16)12(5-9(13)14)8-3-2-6(10)4-7(8)11/h2-4H,5H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXBFJYNCLFPFEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC(=O)O)C1=C(C=C(C=C1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F2NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorophenyl)-N-(methylsulfonyl)glycine typically involves the following steps:

    Starting Materials: The synthesis begins with 2,4-difluoroaniline and glycine.

    Formation of Intermediate: 2,4-difluoroaniline is reacted with methylsulfonyl chloride in the presence of a base such as triethylamine to form N-(2,4-difluorophenyl)-N-(methylsulfonyl)amine.

    Coupling Reaction: The intermediate is then coupled with glycine using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-difluorophenyl)-N-(methylsulfonyl)glycine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are employed for substitution reactions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Structural Characteristics

  • Molecular Formula : C₉H₉F₂NO₄S
  • Molecular Weight : 265.23 g/mol

The compound's structure contributes to its lipophilicity and potential for biological interactions.

Synthesis Overview

The synthesis of N-(2,4-difluorophenyl)-N-(methylsulfonyl)glycine typically involves:

  • Starting Materials : 2,4-difluoroaniline and glycine.
  • Formation of Intermediate : Reaction of 2,4-difluoroaniline with methylsulfonyl chloride in the presence of a base (e.g., triethylamine).
  • Coupling Reaction : The intermediate is coupled with glycine using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product.

Chemistry

This compound serves as a building block in organic synthesis. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—enables the development of more complex molecules.

Reaction TypeDescriptionCommon Reagents
OxidationForms sulfone derivativesHydrogen peroxide, potassium permanganate
ReductionProduces amine derivativesLithium aluminum hydride, sodium borohydride
SubstitutionAllows for functional group modificationsSodium methoxide, potassium tert-butoxide

Biological Research

The compound has been studied for its potential biological activities:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Binding : Its structural features suggest potential interactions with various receptors in biological systems.

Pharmaceutical Applications

Research indicates that this compound could act as a glycine transporter inhibitor. This inhibition is particularly relevant for treating neuropsychiatric disorders such as schizophrenia by modulating glycine levels in the central nervous system.

Case Study Insights

  • A study demonstrated that compounds similar to this compound effectively inhibited the GlyT1 transporter, which is crucial for regulating glycine levels related to NMDA receptor activity. This mechanism is vital for developing antipsychotic medications .

Agricultural Chemistry

Emerging research suggests potential applications in agriculture, particularly in developing new herbicides or growth regulators based on its chemical structure and reactivity .

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)-N-(methylsulfonyl)glycine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through various pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

The compound is compared below with structurally related sulfonamide-glycine derivatives, focusing on substituent effects, physicochemical properties, and commercial availability.

Substituent Variations and Structural Analogues

Key Observations:

Halogen vs. Alkyl Substituents: Fluorine and chlorine substituents (e.g., 2,4-difluoro in the target compound vs. 2,3-dichloro in ) increase molecular weight and polarity compared to methyl or methoxy groups. Chlorine’s larger atomic size may enhance lipophilicity, while fluorine’s electronegativity improves metabolic stability.

Boiling Points and Stability :

  • The dichlorophenyl analog () exhibits a high boiling point (486°C), suggesting strong intermolecular forces due to halogenation. Fluorinated analogs are expected to have similar thermal stability but lower boiling points due to fluorine’s smaller atomic radius.

Commercial Availability :

  • Many analogs, such as N-(2,3-dichlorophenyl)-N-(methylsulfonyl)glycine () and N-(4-chlorophenyl)-N-(3,4-dimethoxyphenyl)sulfonylglycine (), are discontinued or available only for laboratory use.

Biological Activity

N-(2,4-difluorophenyl)-N-(methylsulfonyl)glycine is a compound of increasing interest in pharmacological research due to its unique structural features and potential biological activities. This article provides an overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C9_9H9_9F2_2NO4_4S and a molecular weight of 265.23 g/mol. Its structure includes a glycine backbone with a 2,4-difluorophenyl group and a methylsulfonyl group. The presence of fluorine atoms enhances the compound's lipophilicity and biological activity, making it a candidate for various therapeutic applications.

The biological activity of this compound can be attributed to its interaction with specific biological targets:

  • GABA Receptors : Similar compounds have been shown to act as potent agonists for GABAA_A receptors, enhancing inhibitory neurotransmission which may protect neurons from excitotoxic damage.
  • Metabotropic Glutamate Receptors (mGluRs) : The compound may modulate mGluR activity, which is crucial in treating psychiatric and neurological disorders. Inhibition of certain mGluR subtypes has shown promise in preclinical models for conditions like neuropathic pain and schizophrenia .

Biological Activity

The biological activity of this compound has been demonstrated through various assays:

  • Enzyme Inhibition : It shows potential as an inhibitor of aldose reductase, an enzyme involved in diabetic complications. In vitro studies have indicated that derivatives of sulfonylglycines exhibit greater inhibitory activity than their non-sulfonyl counterparts .
  • Neuroprotective Effects : Research suggests that compounds with similar structures can provide neuroprotection and cognitive modulation, indicating potential applications in treating neurodegenerative diseases.

Case Studies

  • Aldose Reductase Inhibition :
    • A study evaluated several derivatives of N-(phenylsulfonyl)glycines and found that this compound exhibited significant inhibitory activity against aldose reductase in rat lens assays. The results suggested that the difluorophenyl substitution enhances binding affinity compared to other analogues .
  • Neuroprotective Properties :
    • In a preclinical model investigating the effects on GABA receptors, this compound demonstrated the ability to enhance GABAergic transmission, leading to reduced excitotoxicity in neuronal cultures. This suggests its potential role in treating conditions such as epilepsy or anxiety disorders.

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaUnique Features
N-(3,4-Difluorophenyl)-N-(methylsulfonyl)glycineC9_9H9_9F2_2NO4_4SDifferent fluorine substitution pattern
N-(2-Fluorophenyl)-N-methylsulfonylglycineC9_9H10_10FNO4_4SSingle fluorine substitution
N-(2-Chlorophenyl)-N-(methylsulfonyl)glycineC9_9H9_9ClNO4_4SChlorine instead of fluorine

This table illustrates how variations in halogen substitutions can influence biological activities and chemical reactivities.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-(2,4-difluorophenyl)-N-(methylsulfonyl)glycine?

  • Methodology : The compound can be synthesized via a two-step process:

Sulfonylation : React glycine derivatives with methylsulfonyl chloride under basic conditions (e.g., NaH in THF) to form the methylsulfonyl intermediate.

Aryl Substitution : Introduce the 2,4-difluorophenyl group using Ullmann coupling or nucleophilic aromatic substitution, leveraging copper catalysts or microwave-assisted heating to enhance reactivity .

  • Purification : Use column chromatography (silica gel, eluting with ethyl acetate/hexane) followed by recrystallization from ethanol/water. Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can spectroscopic techniques confirm the structure and purity of this compound?

  • NMR Analysis :

  • 1H/13C NMR : Identify the methylsulfonyl group (δ ~3.0 ppm for CH3SO2) and aromatic protons (δ 6.8–7.5 ppm for difluorophenyl). Use deuterated DMSO-d6 for solubility .
  • 19F NMR : Confirm the presence of fluorine atoms (δ -110 to -120 ppm for aromatic fluorines) .
    • Mass Spectrometry : ESI-MS in negative ion mode to detect [M-H]⁻ ions. High-resolution MS (HRMS) ensures accurate mass matching .

Advanced Research Questions

Q. How should researchers address discrepancies in NMR data during synthesis?

  • Potential Causes :

  • Impurities : By-products from incomplete sulfonylation or aryl substitution. Use preparative TLC or HPLC to isolate impurities for identification .
  • Tautomerism : Check for keto-enol tautomerism in the glycine backbone using variable-temperature NMR .
    • Resolution : Optimize reaction conditions (e.g., longer reaction times for aryl substitution) and validate with 2D NMR (COSY, HSQC) to resolve overlapping signals .

Q. What strategies are effective for studying the compound’s interactions with biological targets (e.g., enzymes or receptors)?

  • Molecular Docking : Use software like AutoDock Vina to model interactions with active sites, focusing on hydrogen bonding with the sulfonyl group and hydrophobic interactions with the difluorophenyl moiety .
  • Fluorescence Quenching Assays : Label target proteins with dansyl groups (e.g., dansyl-L-sarcosine derivatives) and measure fluorescence changes upon compound binding .

Q. How does the compound’s stability under varying pH and temperature conditions impact experimental reproducibility?

  • Stability Testing :

  • pH Stability : Incubate the compound in buffers (pH 2–12) at 37°C for 24 hours. Monitor degradation via LC-MS .
  • Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures .
    • Storage Recommendations : Store at -20°C in anhydrous DMSO or under nitrogen to prevent hydrolysis of the sulfonyl group .

Data Analysis and Mechanistic Studies

Q. How can researchers resolve contradictions in herbicidal activity data across studies?

  • Factors to Investigate :

  • Stereochemical Effects : Use chiral chromatography (e.g., Chiralpak IA column) to separate enantiomers and test their individual bioactivities .
  • Metabolite Interference : Perform LC-MS/MS to identify degradation products or metabolites that may skew activity measurements .
    • Validation : Compare results with structurally related herbicides (e.g., sulfentrazone or diflufenican) to establish structure-activity relationships .

Q. What computational methods are suitable for predicting the compound’s environmental fate (e.g., biodegradation or bioaccumulation)?

  • Software Tools :

  • EPI Suite : Estimate biodegradation half-life using the BIOWIN model.
  • Molecular Dynamics Simulations : Simulate interactions with soil enzymes (e.g., hydrolases) to predict degradation pathways .
    • Experimental Validation : Conduct soil microcosm studies with LC-MS monitoring to track persistence .

Tables for Comparative Analysis

Parameter Optimal Conditions Key References
Synthetic Yield 65–75% (microwave-assisted aryl coupling)
NMR Solvent DMSO-d6
HPLC Retention Time 8.2 min (C18, 60:40 acetonitrile/water)
pKa (Sulfonyl Group) ~1.2 (calculated via ACD/Labs)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,4-difluorophenyl)-N-(methylsulfonyl)glycine
Reactant of Route 2
Reactant of Route 2
N-(2,4-difluorophenyl)-N-(methylsulfonyl)glycine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.